molecular formula C13H11ClN4O2S B2908477 7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione CAS No. 331751-89-4

7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

Cat. No. B2908477
CAS RN: 331751-89-4
M. Wt: 322.77
InChI Key: AFCLEMNPGSUBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione, commonly known as Allopurinol, is a xanthine oxidase inhibitor drug that is used to treat gout and hyperuricemia. It is an important drug in the management of these conditions and has been widely researched and studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

Allopurinol works by inhibiting the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid. By inhibiting this enzyme, Allopurinol reduces the production of uric acid, which can lead to a decrease in the symptoms of gout and hyperuricemia.
Biochemical and physiological effects:
Allopurinol has several biochemical and physiological effects on the body. It has been shown to reduce the levels of uric acid in the blood, which can help to prevent the formation of uric acid crystals in the joints that can cause gout. It has also been shown to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body.

Advantages And Limitations For Lab Experiments

Allopurinol is a widely used drug in laboratory experiments due to its well-established mechanism of action and its ability to inhibit xanthine oxidase. However, there are limitations to its use, as it can have off-target effects on other enzymes and pathways in the body. Additionally, the concentration of Allopurinol used in experiments can vary depending on the specific experiment being conducted, which can affect the results.

Future Directions

There are several potential future directions for the use of Allopurinol in medical research. One potential direction is the use of Allopurinol as a treatment for cardiovascular disease, as it has been shown to have anti-inflammatory and antioxidant properties that may be beneficial in reducing the risk of cardiovascular events. Another potential direction is the use of Allopurinol in the treatment of cancer, as it has been shown to have anti-tumor effects in vitro and in vivo. Additionally, there is ongoing research into the use of Allopurinol in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective properties.

Synthesis Methods

Allopurinol is synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl cyanide with ethyl acetoacetate to form 7-(4-chlorobenzyl)-3-methylxanthine. The resulting compound is then treated with thionyl chloride to form 7-(4-chlorobenzyl)-3-methylxanthine-8-thione. Finally, the compound is oxidized with hydrogen peroxide to form Allopurinol.

Scientific Research Applications

Allopurinol has been extensively researched and studied for its potential use in the treatment of various medical conditions. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of conditions such as cardiovascular disease, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2S/c1-17-10-9(11(19)16-12(17)20)18(13(21)15-10)6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H,15,21)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCLEMNPGSUBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324109
Record name 7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

CAS RN

331751-89-4
Record name 7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.